N-(furan-2-ylmethyl)pyridin-2-amine

Anticancer Cytotoxicity MDA-MB-231

Kinase-focused medicinal chemistry programs often stall due to uncharacterized fragment scaffolds that waste synthetic resources on false hits. N-(2-Furylmethyl)pyridin-2-amine eliminates this risk: (1) Documented binding to JNK3 and CDC7 kinases with a fully solved single-crystal X-ray structure (dihedral angle 21.24°, torsion -177.81°) providing precise geometric constraints for docking; (2) Quantifiable in vitro antifungal activity against Fusarium oxysporum f.sp. albedinis; (3) Selective cytotoxicity window (MDA-MB231 IC₅₀ = 6.9 μg/mL; LOVO IC₅₀ = 14.6 μg/mL) supporting lead optimization. Supplied at ≥95% purity with NMR reference data and comprehensive characterization, shipped under ambient conditions with global logistics support.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 46230-01-7
Cat. No. B185319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)pyridin-2-amine
CAS46230-01-7
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NCC2=CC=CO2
InChIInChI=1S/C10H10N2O/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12)
InChIKeyYKUSVJBNBLEXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Furan-2-ylmethyl)pyridin-2-amine (CAS 46230-01-7): Sourcing Guide for a Heterocyclic Scaffold in Anticancer and Antifungal Research


N-(Furan-2-ylmethyl)pyridin-2-amine (CAS 46230-01-7), a heterocyclic amine with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol, is composed of a pyridine ring and a furan ring connected by a methylene bridge [1]. This structural motif serves as a foundational scaffold in medicinal chemistry, attracting interest for its potential in anticancer and antimicrobial applications . The compound is commercially available from various chemical suppliers, typically with a purity specification of 95%, and is intended for research and further manufacturing use only .

N-(Furan-2-ylmethyl)pyridin-2-amine (CAS 46230-01-7): Why Structural Analogs Are Not Direct Replacements


Direct substitution of N-(furan-2-ylmethyl)pyridin-2-amine with close analogs is not scientifically valid due to documented structure-activity relationships. A 2020 study on β-keto-enol pyridine and furan derivatives demonstrated that specific substituents on the pyridine-furan scaffold are critical for antifungal potency, with some analogs showing significantly superior activity (e.g., L1 with IC₅₀ = 12.83 μg/mL) compared to the reference standard benomyl [1]. Furthermore, molecular docking studies indicate that the unsubstituted parent compound exhibits a distinct binding profile to kinases like c-Jun N-terminal kinase 3 and CDC7 kinase, which would be altered by any modification to the core structure . Therefore, seemingly minor changes to the heterocyclic ring system or linker can lead to substantial, non-linear shifts in biological activity and target engagement, making the unsubstituted core a unique and non-interchangeable starting point for research.

N-(Furan-2-ylmethyl)pyridin-2-amine (CAS 46230-01-7): Quantitative Evidence for Scientific Selection


Quantified Anticancer Activity in Breast and Colorectal Cell Lines for N-(Furan-2-ylmethyl)pyridin-2-amine

In a primary research study, the unsubstituted N-(furan-2-ylmethyl)pyridin-2-amine (referred to as 'compound 1') demonstrated direct, quantifiable cytotoxicity against specific human cancer cell lines. The study provides IC₅₀ values for the compound against breast cancer (MDA-MB231) and colorectal cancer (LOVO) cell lines, establishing its baseline antiproliferative potency [1].

Anticancer Cytotoxicity MDA-MB-231 LOVO

Demonstrated Broad-Spectrum Antifungal Activity of N-(Furan-2-ylmethyl)pyridin-2-amine Against Fusarium oxysporum

The compound has been explicitly evaluated for antifungal activity and demonstrated efficacy against Fusarium oxysporum f.sp albedinis (FAO) fungal strains in vitro [1]. This confirms the utility of the unmodified scaffold as a direct antifungal agent against a known agricultural pathogen, an activity not guaranteed for its analogs without empirical testing.

Antifungal Agriculture Fusarium oxysporum

Documented Single Crystal Structure and Key Conformational Parameters for N-(Furan-2-ylmethyl)pyridin-2-amine

The three-dimensional structure of N-(furan-2-ylmethyl)pyridin-2-amine has been fully characterized by single crystal X-ray analysis, providing precise and verifiable molecular geometry data [1]. This includes key conformational parameters that govern its molecular recognition properties.

Crystallography Structural Biology Conformational Analysis

Calculated Drug-Likeness Score for N-(Furan-2-ylmethyl)pyridin-2-amine as a Benchmark for Derivative Design

Computational analysis of N-(furan-2-ylmethyl)pyridin-2-amine's molecular properties, including POM (Petra/Osiris/Molinspiration) calculations, provides a quantifiable baseline for its drug-likeness [1]. This score serves as a crucial metric for medicinal chemists aiming to optimize the compound's properties.

Drug Discovery Computational Chemistry Drug Score

N-(Furan-2-ylmethyl)pyridin-2-amine (CAS 46230-01-7): Research and Industrial Application Scenarios Based on Verified Evidence


Development of Novel Antifungal Agents for Agricultural Applications

Based on its demonstrated in vitro activity against the fungal pathogen *Fusarium oxysporum* f.sp albedinis [1], this compound is an appropriate starting point for an agricultural fungicide discovery program. Its quantifiable cytotoxicity against specific cancer cell lines (MDA-MB231 IC₅₀ = 6.9 μg/mL; LOVO IC₅₀ = 14.6 μg/mL) also positions it as a selective lead candidate where fungal cell death is desired over mammalian cell toxicity, providing an early indicator of a potential therapeutic window [1].

Rational Design of Kinase Inhibitors via Structure-Based Drug Design

The combination of a fully resolved crystal structure and documented binding potential to kinases like c-Jun N-terminal kinase 3 and CDC7 makes this compound an ideal starting fragment for structure-based drug design (SBDD) [1]. The precise dihedral angle (21.24°) and torsion angle (-177.81°) from the crystal structure provide critical geometric constraints for molecular docking studies [1]. Furthermore, the calculated drug score of 43% serves as a quantifiable baseline for monitoring and improving the pharmacokinetic properties of newly designed analogs, guiding medicinal chemists toward more developable candidates [1].

Synthesis of Complex Heterocycles via Palladium-Catalyzed Reactions

This compound serves as a versatile synthetic building block. A documented, step-economical method utilizes N-(furan-2-ylmethyl) alkyne amides—derivatives of this core—in a palladium-catalyzed aerobic oxidative dicarbonation reaction to synthesize highly conjugated functionalized 2-pyridones . The resulting 2-pyridones have shown potential for filtering shortwave radiation based on UV-vis absorption spectra, indicating a pathway for this starting material into materials science applications beyond medicinal chemistry .

Calibration Standard for NMR and Crystallography

With its well-characterized structure, including an NMR reference dataset (sample: 2mM in DMSO, ref: DSS) and a fully solved single-crystal X-ray structure, this compound is suitable for use as a calibration or reference standard in analytical chemistry laboratories [1][2]. Its distinct spectroscopic signatures facilitate method development and instrument calibration, ensuring reproducibility in both academic and industrial analytical workflows.

Technical Documentation Hub

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